ABI-011 -

ABI-011

Catalog Number: EVT-1534158
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABI-011, also known as NAB-5404; NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. ABI-011 significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, ABI-011 demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. ABI-011 exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. ABI-011 was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Source and Classification

ABI-011 is derived from thiocolchicine, which is known for its antitumor activity. The drug is classified as an albumin-bound nanoparticle, leveraging the natural properties of human serum albumin to facilitate targeted delivery to tumor sites. This classification places ABI-011 within a broader category of albumin-based therapeutics that have shown promise in improving drug solubility and reducing systemic toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABI-011 involves several key steps that utilize established organic chemistry techniques. The process begins with the preparation of the thiocolchicine dimer, which is then conjugated to human serum albumin. This conjugation enhances the solubility and stability of the drug in physiological conditions.

  1. Starting Materials: Thiocolchicine is synthesized using standard organic reactions, including coupling reactions that form the dimer.
  2. Conjugation to Albumin: The thiocolchicine dimer is attached to human serum albumin through covalent bonding techniques, often utilizing thiol-maleimide chemistry. This method allows for high specificity and efficiency in drug binding without compromising the structural integrity of albumin.
  3. Purification: The final product undergoes purification processes such as size exclusion chromatography or dialysis to remove unreacted materials and ensure high purity levels, typically above 95% .
Molecular Structure Analysis

Structure and Data

ABI-011's molecular structure features a thiocolchicine backbone linked to human serum albumin. The molecular formula reflects the combination of both components, with a significant molecular weight resulting from the large size of the albumin protein.

  • Molecular Weight: Approximately 66 kDa for human serum albumin plus the molecular weight contribution from the thiocolchicine dimer.
  • Structural Features: The compound maintains the critical pharmacophoric elements of thiocolchicine while benefiting from the transport capabilities of albumin.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of ABI-011 involves several chemical reactions:

  1. Dimerization: Thiocolchicine undergoes a dimerization reaction to form the active dimeric compound.
  2. Covalent Bond Formation: The binding of thiocolchicine to albumin occurs through nucleophilic attack by cysteine residues on albumin, forming stable thioether linkages.
  3. Stability Assessment: The stability of ABI-011 in physiological conditions is evaluated through various assays, including accelerated stability studies under different pH and temperature conditions.
Mechanism of Action

Process and Data

ABI-011 functions primarily through its active component, thiocolchicine, which disrupts microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. The mechanism can be summarized as follows:

  1. Microtubule Disruption: Upon internalization into cancer cells via receptor-mediated endocytosis facilitated by albumin, thiocolchicine binds to tubulin.
  2. Induction of Apoptosis: This binding inhibits microtubule polymerization, triggering programmed cell death pathways.
  3. Targeted Delivery: The use of albumin enhances selective uptake by tumor cells due to overexpression of albumin receptors in many cancers.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABI-011 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous environments due to its formulation as an albumin nanoparticle.
  • Stability: High stability at physiological pH, making it suitable for intravenous administration.
  • Bioavailability: Improved bioavailability compared to traditional formulations due to reduced clearance rates associated with albumin binding.
Applications

Scientific Uses

ABI-011 is primarily being investigated for its efficacy in treating various solid tumors and lymphomas. Its applications include:

  1. Cancer Therapy: Targeting solid tumors where conventional therapies may fail due to toxicity or resistance.
  2. Clinical Trials: Currently undergoing Phase I/II clinical trials to assess safety, tolerability, and preliminary efficacy in patients with malignancies that are difficult to treat with existing therapies .
  3. Research Tool: Serving as a model for developing other albumin-based drug delivery systems aimed at enhancing therapeutic outcomes in oncology.
Introduction to Albumin-Binding Anticancer Therapeutics

Evolutionary Context of Albumin-Based Drug Delivery Systems

Albumin-based drug delivery represents a paradigm shift in oncology, evolving from simple solvent-based formulations to sophisticated nanoparticle systems. Early chemotherapeutics like paclitaxel required Cremophor EL solvents, which caused severe hypersensitivity reactions and limited dosing efficacy. The breakthrough came with Abraxane® (nab-paclitaxel), an exogenous human serum albumin (HSA)-bound paclitaxel nanoparticle approved in 2005. This formulation eliminated solvent toxicity and leveraged albumin’s natural transport mechanisms to enhance tumor targeting [1] [3]. Despite its success, clinical translation of exogenous albumin formulations faced challenges due to low delivery efficiency (<1% of administered dose reaching tumors) and drug leakage during circulation [1]. This spurred the development of endogenous albumin-binding prodrugs, where cytotoxic agents are chemically conjugated to albumin-binding moieties (e.g., maleimide). These prodrugs covalently bind circulating albumin in vivo, enabling longer half-life and reduced off-target release [1].

Table 1: Evolution of Albumin-Based Drug Delivery Systems

GenerationKey ExamplesAdvantagesLimitations
Solvent-BasedCremophor EL-paclitaxelImproved drug solubilityHypersensitivity, dose limitations
Exogenous NanoparticleAbraxane®No solvents, EPR effect utilizationLow tumor delivery efficiency (<1%)
Endogenous ProdrugAldoxorubicin (Phase III)Covalent albumin binding, reduced leakageComplex linker design required

Structural and Functional Advantages of Serum Albumin in Oncology

Serum albumin’s unique structural properties underpin its efficacy as a drug carrier:

  • Extended Circulation Half-Life (~19 days): Mediated by neonatal Fc receptor (FcRn)-dependent recycling, which rescues albumin from lysosomal degradation and renal clearance. This prolongs drug exposure within tumors [1] [4].
  • Multi-Domain Binding Architecture: Human serum albumin (HSA) comprises three domains (I–III), each with subdomains (A/B). Sudlow Site I (subdomain IIA) and Sudlow Site II (subdomain IIIA) enable reversible hydrophobic binding of drugs like warfarin and diazepam. Additionally, Cys34—a free thiol residue on the protein surface—facilitates covalent conjugation of cytotoxic payloads [1] [4].
  • Tumor-Targeting Mechanisms:
  • Enhanced Permeability and Retention (EPR) Effect: Albumin nanoparticles (100–200 nm) passively accumulate in tumors due to leaky vasculature and impaired lymphatic drainage [1].
  • Active Transport: Albumin binds Gp60 receptors on endothelial cells, triggering caveolae-mediated transcytosis into the tumor interstitium. It further interacts with SPARC (Secreted Protein Acidic and Rich in Cysteine), an albumin-binding glycoprotein overexpressed in ovarian/pancreatic cancers [3] [4].

Historical Development of Nanoparticle-Bound Chemotherapeutic Agents

The nanoparticle albumin-bound (nab™) technology platform pioneered by Abraxane® established a blueprint for subsequent agents:

  • Particle Engineering: Abraxane® particles are ~130 nm, created through high-pressure homogenization of paclitaxel with HSA. This avoids synthetic surfactants or solvents [1] [3].
  • Pharmacokinetic Superiority: Compared to solvent-based paclitaxel, Abraxane® demonstrated 33% higher tumor drug uptake and a linear, dose-proportional pharmacokinetic profile in preclinical models [1].
  • Clinical Impact: In metastatic breast cancer, Abraxane® doubled response rates (21.5% vs. 11.1%) and significantly prolonged progression-free survival versus solvent-based paclitaxel [1]. This success validated albumin nanoparticles as a viable platform for insoluble chemotherapeutics, setting the stage for agents like ABI-011.

Properties

Product Name

ABI-011

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.